Ethyl hydrazinoacetate hydrochloride Ethyl hydrazinoacetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 6945-92-2
VCID: VC20815758
InChI: InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H
SMILES: CCOC(=O)CNN.Cl
Molecular Formula: C4H11ClN2O2
Molecular Weight: 154.59 g/mol

Ethyl hydrazinoacetate hydrochloride

CAS No.: 6945-92-2

Cat. No.: VC20815758

Molecular Formula: C4H11ClN2O2

Molecular Weight: 154.59 g/mol

* For research use only. Not for human or veterinary use.

Ethyl hydrazinoacetate hydrochloride - 6945-92-2

Specification

CAS No. 6945-92-2
Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
IUPAC Name ethyl 2-hydrazinylacetate;hydrochloride
Standard InChI InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H
Standard InChI Key HZZRIIPYFPIKHR-UHFFFAOYSA-N
SMILES CCOC(=O)CNN.Cl
Canonical SMILES CCOC(=O)CN[NH3+].[Cl-]

Introduction

Chemical Identity and Structure

Ethyl hydrazinoacetate hydrochloride (CAS 6945-92-2) is an organic compound with the molecular formula C4H11ClN2O2 . It is the hydrochloride salt of ethyl hydrazinoacetate (CAS 637-80-9), which contains a hydrazine group attached to an acetate backbone with an ethyl ester functionality . The linear chemical formula can be represented as H2NNHCH2CO2C2H5·HCl .

This compound is known by several synonyms in the scientific literature:

SynonymReference
Ethyl 2-hydrazinylacetate hydrochloride
Hydrazino-acetic acid ethyl ester HCl
2-Hydrazinyl acetic acid ethyl ester hydrochloride
Carbethoxymethylhydrazine hydrochloride
Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1)

The compound's structure features a hydrazine group (H2N-NH-) attached to an acetate moiety, which is esterified with an ethyl group, and stabilized as its hydrochloride salt. This structure contributes to its reactivity and utility in organic synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl hydrazinoacetate hydrochloride is essential for its proper handling and application in research settings. The following table summarizes its key physical properties:

PropertyValueReference
Molecular Weight154.595 g/mol
AppearanceCrystalline solid
Melting Point152-154 °C
Boiling Point223°C at 760 mmHg
Flash Point88.6°C
DensityNot available
InChI KeyHZZRIIPYFPIKHR-UHFFFAOYSA-N
PubChem CID11593468

The chemical properties of ethyl hydrazinoacetate hydrochloride are characterized by the reactivity of its hydrazine group, which can participate in numerous chemical reactions. The hydrazine moiety acts as a nucleophile, making this compound particularly useful in condensation reactions with carbonyl compounds. The ester group also provides sites for further chemical modifications, contributing to the compound's versatility in organic synthesis.

Synthesis Methods

Several methods have been developed for the synthesis of ethyl hydrazinoacetate hydrochloride, with two primary approaches documented in patent literature.

Ethyl Glyoxylate Method

A patent (CN-110845356-A) describes a synthesis method with the following steps :

  • Reaction of ethyl glyoxylate with hydrazine hydrate in a solvent for 30 minutes to 5 hours

  • Formation of ethyl hydrazonoacetate intermediate

  • Addition of a catalyst to the reaction solution

  • Carrying out the reaction at temperatures between 20°C and 100°C for 0.5 to 24 hours

  • Final salt formation to obtain ethyl hydrazinoacetate hydrochloride

This method reportedly has several advantages, including the use of conventional industrial reagents and solvents, minimal environmental pollution, high operational safety, simple post-processing, high yield, and low cost. The two-step reaction is completed in one pot, making it convenient for production .

Chloroacetic Acid Method

Another patent (CN102311362A) outlines an alternative synthesis approach :

  • Mixing and heating chloroacetic acid, hydrazine hydrate, and alkali

  • Reacting at temperatures between 0°C and 25°C to obtain sodium hydrazinoacetate

  • Concentrating the reaction mixture under reduced pressure

  • Separating water, filtering, and adding absolute ethanol

  • Performing esterification reaction using dry hydrogen chloride

  • Producing ethyl hydrazinoacetate hydrochloride and sodium chloride

  • Filtering to separate the products, cooling the filtrate, and crystallizing

  • Drying the final product and recycling the solvents

This method claims advantages such as reduced consumption of raw materials, improved production efficiency, reduced production costs, good safety performance, and ease of operation .

Applications and Uses

Ethyl hydrazinoacetate hydrochloride has several documented applications in chemical research and synthesis.

Metal Complex Formation

One of the primary applications is in the preparation of novel metal complexes. The compound has been specifically used in the synthesis of copper(II) complexes as condensation derivatives of various compounds, including :

  • 2-Pyridinecarboxaldehyde

  • 2-Acetylpyridine

  • 2-Quinolinecarboxaldehyde

These complexes may have potential applications in catalysis, materials science, and possibly medicinal chemistry, though specific details on their properties and applications require further research.

Laboratory and Industrial Research

The compound is widely used in laboratory chemicals and general industrial and scientific research applications . Its reactive hydrazine group makes it valuable for:

  • Synthesis of heterocyclic compounds

  • Preparation of hydrazones and hydrazides

  • Development of pharmaceutical intermediates

  • Creation of specialized reagents for organic synthesis

The versatility of ethyl hydrazinoacetate hydrochloride in forming derivatives through its reactive functional groups makes it a valuable building block in both academic and industrial research settings.

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